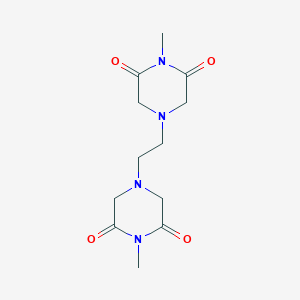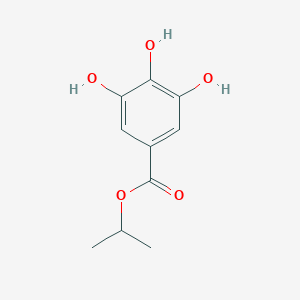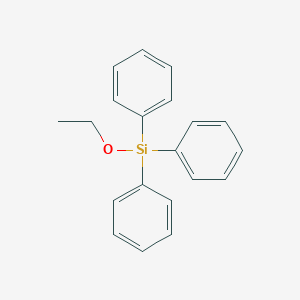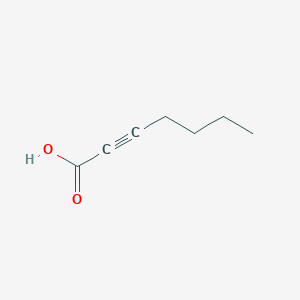
三苯甲基异氰化物
描述
Triphenylmethylisocyanide is an organic compound characterized by the presence of a triphenylmethyl group attached to an isocyanide functional group.
科学研究应用
Triphenylmethylisocyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles through multicomponent reactions such as the Ugi reaction.
Biology: The compound has shown potential as an anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its anticancer properties.
Industry: Triphenylmethylisocyanide is used in the production of specialty chemicals and materials.
作用机制
Target of Action
Triphenylmethylisocyanide, like other isocyanides, exhibits a unique reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . .
Mode of Action
Isocyanides in general are known for their unusual reactivity in organic chemistry, exemplified in the Ugi reaction . This reaction involves the coupling of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide . The isocyanide acts as both a nucleophile and an electrophile, allowing it to react with multiple reagents .
Biochemical Pathways
Isocyanides are known to participate in various multicomponent reactions (imcrs), leading to the synthesis of many heterocycles . These reactions can affect various biochemical pathways, depending on the specific reactants and conditions .
Pharmacokinetics
The pharmacokinetic properties of isocyanides can vary widely, influencing their bioavailability and overall biological effects .
Result of Action
Isocyanides are known for their potent biological activity, including antibacterial, antifungal, antimalarial, antifouling, and antitumoral properties . The exact effects would depend on the specific targets and pathways affected by Triphenylmethylisocyanide.
Action Environment
The action, efficacy, and stability of Triphenylmethylisocyanide can be influenced by various environmental factors. For instance, the reactivity of isocyanides can be affected by the pH, temperature, and solvent conditions . Recent advances in isocyanide synthesis have aimed to overcome these challenges, offering a more sustainable alternative for the conventional use of isocyanides .
准备方法
Synthetic Routes and Reaction Conditions: Triphenylmethylisocyanide can be synthesized through several methods. One common approach involves the dehydration of N-(triphenylmethyl)formamide using a dehydrating agent such as trichlorophosphate in the presence of triethylamine. The reaction is typically carried out in dichloromethane at low temperatures ranging from -78°C to -30°C under an inert atmosphere .
Industrial Production Methods: Industrial production of triphenylmethylisocyanide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
化学反应分析
Types of Reactions: Triphenylmethylisocyanide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electrophilic nature of the isocyanide carbon.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, forming stable adducts.
Oxidation and Reduction Reactions: Although less common, triphenylmethylisocyanide can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Addition Reactions: Nucleophiles like amines or alcohols can react with triphenylmethylisocyanide under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted triphenylmethyl derivatives can be formed.
Addition Products: Stable adducts with nucleophiles are commonly observed.
相似化合物的比较
Phenylisocyanide: Similar in structure but lacks the triphenylmethyl group, resulting in different reactivity and applications.
Benzylisocyanide: Another related compound with a benzyl group instead of a triphenylmethyl group.
Uniqueness: Triphenylmethylisocyanide is unique due to the presence of the bulky triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and as a potential anticancer agent .
属性
IUPAC Name |
[isocyano(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIILORDDHWQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375390 | |
| Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1600-49-3 | |
| Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




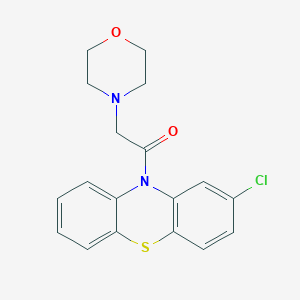

![2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid](/img/structure/B73772.png)
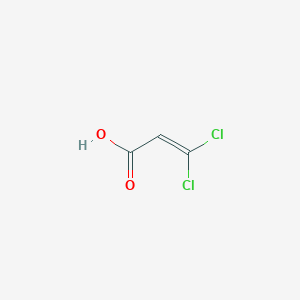
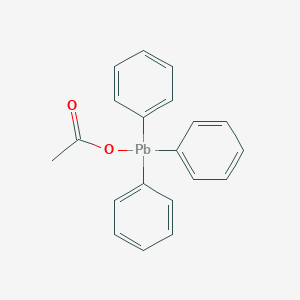
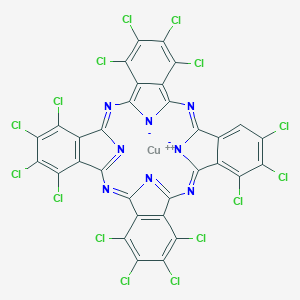
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
